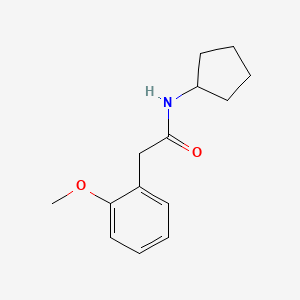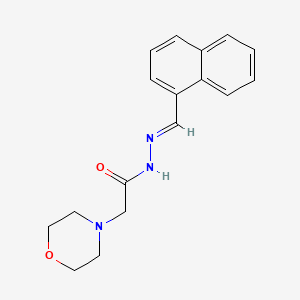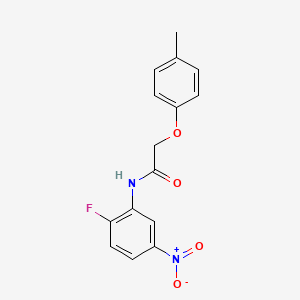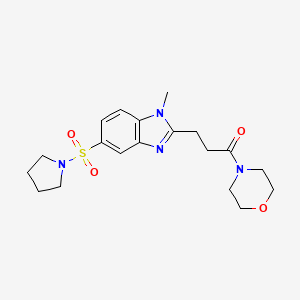
N-cyclopentyl-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.141578849 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Bioactivation
Studies have highlighted the metabolic pathways and bioactivation of structurally related compounds, offering insights into the biotransformation processes that N-cyclopentyl-2-(2-methoxyphenyl)acetamide might undergo in biological systems. For instance, the metabolism of acetaminophen reveals the formation of various metabolites through conjugation and oxidation processes, potentially mirroring the metabolic fate of related acetamide derivatives in human and animal models (Mrochek et al., 1974). Moreover, the conversion of acetaminophen to bioactive metabolites in the nervous system suggests a pathway for drug action and interaction within biological systems, which might be relevant for understanding the action mechanisms of similar compounds (Högestätt et al., 2005).
Mechanism of Action
Research on acetaminophen and related compounds has elucidated their mechanisms of action, including the inhibition of cyclooxygenase enzymes and interactions with the endocannabinoid system, which might offer clues to the pharmacological activities of this compound (Botting, 2000). These findings are critical for developing therapeutic applications and understanding the safety profile of new compounds.
Environmental Impact and Degradation
The environmental fate of pharmaceutical compounds, including their degradation and transformation in soil and water, is essential for assessing their ecological impact. Studies on acetaminophen have shown its degradation pathways and the formation of potentially bioactive intermediates, which could inform environmental risk assessments of related acetamide derivatives (Li, Ye, & Gan, 2014).
Synthetic Applications and Green Chemistry
Research on the synthesis and application of N-acetylated compounds, such as the chemoselective acetylation of aminophenols, showcases the relevance of acetamide derivatives in pharmaceutical synthesis and highlights the potential of using green chemistry principles for the synthesis of compounds like this compound (Magadum & Yadav, 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-cyclopentyl-2-(2-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The interaction between the compound and these targets may result in changes to the enzymatic activity of these proteins, potentially influencing the metabolic processes within the bacterium Alcaligenes faecalis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other chemical compounds could potentially affect the compound’s action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-2-6-11(13)10-14(16)15-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQENSWQZMGKFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)
![2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)
![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)
![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)
![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)


![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)
